molecular formula C6H3Br2NO2 B1328564 2,5-Dibromoisonicotinic acid CAS No. 942473-59-8

2,5-Dibromoisonicotinic acid

Cat. No.: B1328564
CAS No.: 942473-59-8
M. Wt: 280.9 g/mol
InChI Key: CLIZDLYBXIPXCR-UHFFFAOYSA-N
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Description

Established Synthetic Pathways to 2,5-Dibromopyridine-4-carboxylic Acid

The construction of 2,5-dibromoisonicotinic acid is not typically achieved by direct bromination of isonicotinic acid due to the deactivating nature of both the pyridine (B92270) nitrogen and the carboxylic acid group. Instead, established routes rely on the synthesis of a pre-brominated pyridine precursor, which is then converted to the final carboxylic acid. A common and effective pathway begins with 2-aminopyridine (B139424).

The synthesis proceeds through the following key stages:

Acetylation of 2-aminopyridine: The amino group of 2-aminopyridine is first protected, often by reaction with acetic anhydride, to form 2-acetylaminopyridine. google.com This step modulates the reactivity of the ring for the subsequent bromination.

Bromination of the protected aminopyridine: The acetylated intermediate undergoes bromination. The acetamido group directs the incoming electrophile (bromine) primarily to the 5-position, yielding 2-acetylamino-5-bromopyridine. Subsequent hydrolysis removes the acetyl group to give 2-amino-5-bromopyridine (B118841). google.comgoogle.com

Diazotization and Sandmeyer Reaction: The crucial step of introducing the second bromine atom involves converting the 2-amino group into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid. google.comchemicalbook.com The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, a process known as the Sandmeyer reaction. This affords the key intermediate, 2,5-dibromopyridine (B19318). google.comgoogle.com

Introduction of the Carboxylic Acid Group: The final step is the installation of the carboxylic acid moiety at the 4-position. This is typically achieved through a metal-halogen exchange followed by carboxylation. 2,5-dibromopyridine can be treated with a strong organometallic base (e.g., n-butyllithium or lithium diisopropylamide) at low temperatures. This selectively deprotonates the most acidic C-H bond at the 4-position. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to produce this compound.

An alternative starting material is 2-hydroxy-5-bromopyridine, which can be converted to 2,5-dibromopyridine by reaction with phosphorus tribromide. chemicalbook.com

Regioselective Bromination Approaches for Pyridine Ring Systems

Achieving specific substitution patterns on a pyridine ring is a central challenge in heterocyclic chemistry. The electron-deficient nature of pyridine makes it resistant to electrophilic aromatic substitution compared to benzene. acs.org

Direct electrophilic bromination of an unsubstituted pyridine ring is a demanding reaction that requires harsh conditions, such as high temperatures (over 300°C) and the presence of oleum (B3057394) or a Lewis acid catalyst. acs.orgresearchgate.net These reactions typically yield 3-bromopyridine (B30812) and/or 3,5-dibromopyridine, as the 3- and 5-positions are the most electron-rich in the deactivated ring. nih.gov

For isonicotinic acid, the presence of the electron-withdrawing carboxylic acid group at the 4-position further deactivates the ring, making direct electrophilic substitution even more difficult. The directing influence of the carboxyl group would favor substitution at the 3- and 5-positions. Therefore, direct bromination is not a viable method for the synthesis of this compound.

To overcome the challenges of direct bromination, indirect methods are employed, which involve modifying the electronic properties of the pyridine ring through precursor functionalization.

Use of Activating Groups: As detailed in section 1.1, introducing a strong electron-donating group, such as an amino group, activates the pyridine ring towards electrophilic substitution. The amino group at the 2-position directs bromination to the 5-position. The activating amino group can then be removed or replaced via a diazonium salt intermediate. google.comgoogle.com

Pyridine N-Oxide Chemistry: The oxidation of the pyridine nitrogen to an N-oxide significantly alters the ring's reactivity. Pyridine N-oxides are more susceptible to electrophilic substitution than the parent pyridine, with substitution favoring the 2- and 4-positions. researchgate.netnih.gov A potential, though less common, strategy could involve the N-oxidation of a pre-functionalized pyridine, followed by bromination and subsequent deoxygenation to restore the pyridine ring.

Halogen Dance Reactions: In some polyhalogenated pyridines, a halogen atom can migrate under the influence of a strong base. This "halogen dance" rearrangement could potentially be used to isomerize a different dibromo-isonicotinic acid isomer to the desired 2,5-substituted product, although this is a more complex and less predictable approach.

Table 1: Comparison of Bromination Strategies for Pyridine Systems

Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile scaffold for creating more complex molecules through reactions involving both the carboxylic acid group and the bromo-substituents.

The carboxylic acid functional group is readily converted into esters and amides, which are fundamental transformations in medicinal and materials chemistry.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium reaction. youtube.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid. jocpr.com

Amidation: Amides are formed by reacting the carboxylic acid with a primary or secondary amine. Because amines are basic, direct reaction with the carboxylic acid often leads to a non-reactive ammonium (B1175870) carboxylate salt. youtube.com To facilitate amide bond formation, the carboxylic acid must first be activated. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride) or by using peptide coupling reagents like DCC or HATU. youtube.comyoutube.com

The electron-deficient pyridine ring, further activated by two electron-withdrawing bromine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The 2- and 6-positions of the pyridine ring are the most activated towards nucleophilic attack due to their proximity to the ring nitrogen. youtube.com

In this compound, the bromine atom at the 2-position is particularly labile. It can be displaced by a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines can introduce diverse amino substituents.

Alkoxides and Thiolates: Nucleophiles such as sodium methoxide (B1231860) or sodium thiomethoxide can be used to form ether and thioether linkages, respectively. wikipedia.org

Water: Under certain conditions (e.g., high temperature, pressure, or catalysis), a bromine atom can be displaced by a hydroxyl group.

The SNAr reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. nih.govyoutube.com It is often possible to achieve selective substitution of the 2-bromo group while leaving the 5-bromo group intact by carefully controlling the reaction conditions.

Table 2: Potential Derivatization Reactions of this compound

Compound List

Table 3: List of Chemical Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIZDLYBXIPXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649942
Record name 2,5-Dibromopyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-59-8
Record name 2,5-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromoisonicotinic acid
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Synthetic Methodologies and Strategies for 2,5 Dibromoisonicotinic Acid

Derivatization Strategies for 2,5-Dibromoisonicotinic Acid

Metal-Catalyzed Coupling Reactions for Further Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The two bromine atoms on the this compound scaffold are chemically distinct, allowing for selective functionalization through various metal-catalyzed cross-coupling reactions. The reactivity of halopyridines in such reactions is well-established, with the order of leaving group reactivity generally being I > Br > Cl. orgsyn.org For dibrominated pyridines, the position of the halogen significantly influences its reactivity. Halogens at the C2 and C4 positions (α and γ to the nitrogen) are typically more susceptible to oxidative addition to a palladium(0) catalyst than those at the C3 and C5 positions (β to the nitrogen). orgsyn.orggoogle.com This difference is attributed to the electron-withdrawing nature of the pyridine (B92270) nitrogen, which makes the α and γ positions more electron-deficient.

In the case of this compound, the bromine atom at the C2 position is expected to be significantly more reactive than the one at the C5 position. This inherent reactivity difference allows for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. orgsyn.orggoogle.com For this compound, a monosubstitution reaction with one equivalent of a boronic acid would preferentially occur at the more reactive C2 position. A subsequent coupling at the C5 position could then be achieved, potentially by using a different boronic acid and more forcing reaction conditions, such as a stronger base or a more active catalyst system. orgsyn.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst in the presence of a base. allgreenchems.comsigmaaldrich.com Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to proceed with high regioselectivity at the C2 position, enabling the introduction of an alkynyl group. This functionality can then serve as a handle for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds between an aryl halide and an amine. allgreenchems.com The selective mono-amination of a dihalopyridine can be challenging, but by carefully controlling reaction conditions, it is possible. For instance, in the related 2,6-dibromopyridine (B144722), selective mono-amination has been achieved, which proceeds as the electron density of the ring increases after the first amination, deactivating it towards the second oxidative addition. orgsyn.org A similar outcome would be expected for this compound, allowing for the selective introduction of an amine at the C2 position.

The table below summarizes the expected outcomes for the selective monofunctionalization of this compound.

Table 1: Predicted Regioselective Functionalization of this compound

Reaction Reagent Catalyst System (Typical) Expected Major Product
Suzuki Coupling Arylboronic Acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) 2-Aryl-5-bromoisonicotinic acid
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) 2-Alkynyl-5-bromoisonicotinic acid

Synthetic Considerations for Analogues and Isomers

The synthesis of dibromoisonicotinic acid isomers requires distinct strategies tailored to the specific substitution pattern, as the electronic and steric environment of each position on the pyridine ring dictates the appropriate synthetic approach.

Synthesis of 2,6-Dibromoisonicotinic Acid

The synthesis of 2,6-dibromoisonicotinic acid (also known as 2,6-dibromopyridine-4-carboxylic acid) typically begins with a pre-functionalized pyridine ring. chemspider.comgoogle.com A common precursor is 2,6-dichloropyridine, which can undergo halogen exchange to yield 2,6-dibromopyridine. nih.govchemicalbook.com This transformation is often achieved by heating with a bromine source like hydrobromic acid. nih.gov

Once 2,6-dibromopyridine is obtained, the carboxylic acid group can be introduced at the C4 position. A modern and effective method for this is deprotonative metallation. This involves treating 2,6-dibromopyridine with a strong base, such as a lithium amide, to selectively remove the proton at C4. This position is the most acidic due to the inductive effects of the two flanking bromine atoms and the ring nitrogen. The resulting organolithium species is then trapped with an electrophile. Quenching the reaction with carbon dioxide (CO₂) introduces the carboxylic acid group directly, yielding the final product. chemscene.com

Synthesis of 3,5-Dibromoisonicotinic Acid and Related Dibromonicotinic Acids

The synthesis of 3,5-dibromoisonicotinic acid (3,5-dibromopyridine-4-carboxylic acid) is more challenging than that of its 2,6-isomer due to the lower reactivity of the C3 and C5 positions in many standard pyridine reactions. google.com Direct bromination of isonicotinic acid is generally not a viable route as it can lead to complex mixtures and low yields.

A more plausible strategy involves building the substitution pattern through a series of controlled steps, often starting with a different pyridine derivative. A key intermediate for this isomer is 3,5-dibromo-4-aminopyridine. This intermediate can be synthesized by the direct bromination of 4-aminopyridine (B3432731) using a reagent like N-bromosuccinimide (NBS). google.com

With 3,5-dibromo-4-aminopyridine in hand, the amino group can be converted to a carboxylic acid via a Sandmeyer-type reaction. This classical transformation involves treating the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This reactive intermediate can then be displaced by various nucleophiles. For instance, reaction with copper cyanide would yield a nitrile, which can then be hydrolyzed to the desired carboxylic acid. A Chinese patent describes a similar Sandmeyer reaction to convert 3,5-dibromo-4-aminopyridine into 3,5-dibromo-4-iodopyridine (B1430625) with yields between 65-83%, demonstrating the viability of this pathway for functionalizing the C4 position. google.com

Comparison of Synthetic Yields and Selectivity Across Isomers

The synthesis of the 2,5-isomer often relies on a Sandmeyer reaction starting from 2-amino-5-bromopyridine (B118841) to produce 2,5-dibromopyridine (B19318), followed by carboxylation. This route's selectivity is determined by the initial availability of the aminobromopyridine and the regioselectivity of the final carboxylation step.

The synthesis of the 2,6-isomer is arguably the most straightforward. It leverages the high reactivity of the C4 proton in 2,6-dibromopyridine for selective deprotonation and carboxylation. chemscene.com The main challenge lies in the initial synthesis of the 2,6-dibromopyridine precursor, but the final carboxylation step is typically high-yielding and highly selective.

The following table contrasts the synthetic approaches for the three isomers.

Table 2: Comparison of Synthetic Strategies for Dibromoisonicotinic Acid Isomers

Isomer Common Precursor Key Transformation(s) Primary Synthetic Challenge
This compound 2-Amino-5-bromopyridine Sandmeyer reaction; Lithiation/Carboxylation Regiocontrol in the final carboxylation step.
2,6-Dibromoisonicotinic acid 2,6-Dichloropyridine Halogen exchange; Deprotonation/Carboxylation Efficiency of the initial halogen exchange reaction.

| 3,5-Dibromoisonicotinic acid | 4-Aminopyridine | Electrophilic bromination; Sandmeyer reaction | Multi-step sequence; handling of diazonium salt intermediates. |

Reaction Mechanisms and Chemical Transformations of 2,5 Dibromoisonicotinic Acid

Mechanistic Investigations of Nucleophilic Displacement of Bromine Atoms

The presence of two bromine atoms on the pyridine (B92270) ring at positions 2 and 5, which are ortho and meta to the nitrogen atom respectively, and ortho and meta to the carboxylic acid group, results in differential reactivity towards nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution (SNAr) reactions are fundamental to the functionalization of electron-deficient aromatic systems like 2,5-dibromoisonicotinic acid. masterorganicchemistry.com The generally accepted mechanism proceeds via a two-step addition-elimination pathway. nih.gov In this process, a nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is typically dependent on the formation of the Meisenheimer complex, which is usually the rate-determining step. masterorganicchemistry.com Factors that stabilize this anionic intermediate, such as the presence of electron-withdrawing groups, will accelerate the reaction. In this compound, both the ring nitrogen and the carboxylic acid group serve this purpose. However, in some cases, particularly with less activated aromatic rings or with certain leaving groups like chloride or bromide, computational studies have suggested that the reaction may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state, without the formation of a stable intermediate. nih.gov

The regioselectivity of the nucleophilic attack is a critical aspect of the reactivity of this compound. The two bromine atoms are in electronically distinct environments. The bromine at the 2-position is ortho to the ring nitrogen, while the bromine at the 5-position is meta. The position of nucleophilic attack is influenced by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.

The regioselectivity of nucleophilic substitution on dihalopyridines is governed by a combination of steric and electronic factors. In the case of this compound, the pyridine nitrogen strongly activates the ortho (2-position) and para positions to nucleophilic attack. The carboxylic acid group at the 4-position further withdraws electron density, enhancing the electrophilicity of the ring.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position significantly influences the regioselectivity of nucleophilic attack at the 2- versus the 6-position. researchgate.net For instance, an electron-withdrawing group like a cyano or trifluoromethyl group at the 3-position tends to direct nucleophilic attack to the 6-position. researchgate.net Conversely, a carboxylic acid or amide group at the 3-position favors substitution at the 2-position. researchgate.net This suggests that for this compound, the electronic influence of the carboxylic acid group at the 4-position will play a significant role in directing incoming nucleophiles.

The relative reactivity of the two bromine atoms in this compound can be inferred from studies on similar systems. In general, for pyridine systems, the 2- and 6-positions are most activated towards nucleophilic attack due to the proximity of the electron-withdrawing nitrogen atom. The 4-position is also activated, while the 3- and 5-positions are the least activated. Therefore, the bromine at the 2-position is expected to be more susceptible to nucleophilic displacement than the bromine at the 5-position.

Table 1: Predicted Regioselectivity of Nucleophilic Substitution in this compound Based on Related Systems

Position of BromineElectronic Influence of NitrogenElectronic Influence of COOHSteric HindrancePredicted Reactivity
2-positionActivating (ortho)Deactivating (ortho)ModerateMore Reactive
5-positionDeactivating (meta)Activating (meta)LowLess Reactive

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety in this compound provides another site for chemical modification, allowing for transformations such as decarboxylation and condensation reactions.

The decarboxylation of pyridinecarboxylic acids is a known transformation, and its ease depends on the position of the carboxylic acid group and the reaction conditions. Studies on the decarboxylation of various pyridinecarboxylic acids have shown that the reaction mechanism can involve either the zwitterionic or the anionic form of the acid. cdnsciencepub.com The stability of the resulting carbanionic intermediate is a key factor.

For pyridinecarboxylic acids, the rate of decarboxylation is often highest at an intermediate pH, where the concentration of the reactive isoelectric species is maximized. cdnsciencepub.com It has been observed that picolinic acid (pyridine-2-carboxylic acid) decarboxylates significantly faster than isonicotinic acid (pyridine-4-carboxylic acid). cdnsciencepub.com This suggests that the 2-pyridyl anion is more stable than the 4-pyridyl anion. While specific studies on the decarboxylation of this compound are not widely reported, it can be inferred that under appropriate thermal or catalytic conditions, it would undergo decarboxylation to yield 2,5-dibromopyridine (B19318). The presence of the two bromine atoms may influence the reaction rate. Halodecarboxylation, the conversion of carboxylic acids to organic halides, is also a possible pathway under specific conditions, for instance, using N-bromosuccinimide (NBS). researchgate.net

The carboxylic acid functional group of this compound can undergo condensation reactions with alcohols to form esters or with amines to form amides. For example, the reaction with ethanol (B145695) in the presence of sulfuric acid yields ethyl 2,5-dibromoisonicotinate. frontiersin.org These esterification and amidation reactions are standard transformations of carboxylic acids.

Furthermore, this compound can potentially act as a monomer in step-growth polymerization reactions. libretexts.org If reacted with a diol, it could form a polyester, and with a diamine, it could form a polyamide. libretexts.orgnih.govyoutube.com The resulting polymers would contain the dibromopyridyl moiety in the backbone, which could be further functionalized through reactions at the bromine positions. The formation of such polymers would typically require the activation of the carboxylic acid group, for example, by converting it to an acid chloride. The properties of the resulting polymers, such as thermal stability and mechanical strength, would be influenced by the structure of the comonomer. nih.gov

Photochemical and Electrochemical Reactivity Studies

The presence of bromine atoms and the aromatic N-heterocyclic core suggests that this compound may exhibit interesting photochemical and electrochemical behavior.

Photochemical reactions of bromo-N-heterocycles can involve the homolytic cleavage of the carbon-bromine bond upon irradiation, leading to the formation of pyridyl radicals. nih.gov These radicals can then participate in various subsequent reactions. The photochemistry of related boron-containing heterocyclic compounds has also been investigated, showing photoelimination and radical formation. researchgate.net The specific photochemical reactions of this compound would depend on the wavelength of light used and the reaction environment.

Electrochemical studies on bromopyridines have shown that they can undergo reductive cleavage of the C-Br bond. nih.gov The reduction potentials of halogenated pyridines can be challenging to measure accurately due to the rapid fragmentation of the resulting radical anions. nih.gov The electrochemical reduction of pyridine derivatives can lead to the formation of radical anions, which can then be carboxylated or undergo other transformations. nih.gov The electrochemical reduction of 2-bromo-carboxamides has been shown to involve a self-protonation mechanism. rsc.org It is plausible that this compound could be electrochemically reduced, with the potential for selective cleavage of one of the C-Br bonds depending on the applied potential and reaction conditions.

Chelation and Complexation Behavior with Metal Centers

The ability of this compound to act as a ligand in the formation of coordination complexes with metal centers is an area of significant interest in inorganic and medicinal chemistry. Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. wikipedia.org This process results in the formation of a stable, ring-like structure known as a chelate. ambeed.commdpi.com The presence of both a pyridine nitrogen atom and a carboxylate oxygen atom in the structure of this compound provides two potential donor sites for coordination with a metal ion.

The formation of metal complexes can significantly alter the chemical and physical properties of both the metal ion and the organic ligand. ncert.nic.in These changes can include modifications in solubility, color, and reactivity. In the context of medicinal chemistry, chelation can be used to deliver metal ions to specific biological targets or to sequester and remove excess metal ions from the body. nih.govnih.govwebmd.com The stability and reactivity of these metal complexes are crucial factors in their potential applications.

Coordination Modes of the Pyridine Nitrogen and Carboxylate Oxygen

The pyridine nitrogen and the deprotonated carboxylate oxygen of this compound are the primary sites for coordination with metal centers. The lone pair of electrons on the pyridine nitrogen can form a coordinate covalent bond with an empty orbital on the metal ion. mdpi.com Similarly, the negatively charged oxygen atom of the carboxylate group can act as a Lewis base, donating electron density to the Lewis acidic metal center. mdpi.com

The specific coordination mode adopted by this compound can vary depending on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. Common coordination modes for similar pyridine-carboxylic acid ligands include:

Monodentate Coordination: The ligand may coordinate to the metal center through either the pyridine nitrogen or one of the carboxylate oxygens, but not both simultaneously. nih.gov

Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating to the same metal center through both the pyridine nitrogen and one of the carboxylate oxygens. dergipark.org.tr This mode of coordination is often favored due to the thermodynamic stability of the resulting chelate, an observation known as the chelate effect. ambeed.com

Bridging Coordination: The ligand can bridge two different metal centers. This can occur in several ways, for instance, with the pyridine nitrogen coordinating to one metal and the carboxylate group coordinating to another, or with the carboxylate group itself bridging two metals in a syn-syn, syn-anti, or anti-anti fashion.

The presence of the two bromine atoms on the pyridine ring can influence the electronic properties of the ligand, potentially affecting its coordination behavior. The electron-withdrawing nature of the bromine atoms may reduce the basicity of the pyridine nitrogen, which could impact the strength of the metal-nitrogen bond.

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Elucidation of Proton (¹H) and Carbon (¹³C) Environments

The ¹H NMR spectrum of 2,5-Dibromoisonicotinic acid is anticipated to display distinct signals corresponding to the two aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituents. In a deuterated solvent such as DMSO-d₆, the carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 13 ppm, due to hydrogen bonding with the solvent. The two aromatic protons on the pyridine (B92270) ring, at positions 3 and 6, would appear as singlets, with their precise chemical shifts dependent on the specific electronic environment created by the adjacent bromine and nitrogen atoms.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Six distinct signals are expected for this compound: four for the pyridine ring carbons and one for the carboxylic acid carbon. The carbons directly bonded to the electronegative bromine atoms (C2 and C5) are expected to be shifted to higher field (lower ppm values) compared to similar non-brominated pyridine carbons, a phenomenon known as the "heavy atom effect". The carboxyl carbon (C=O) will resonate at a characteristic downfield position, typically in the range of 160-170 ppm. The remaining pyridine carbons (C3, C4, and C6) will have chemical shifts influenced by their position relative to the nitrogen atom and the bromine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~8.2C2 (C-Br)
H6~8.8C3 (C-H)
COOH>13 (broad)C4 (C-COOH)
C5 (C-Br)
C6 (C-H)
C=O
Note: These are predicted values and may vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Complete Structural Assignment

While 1D NMR provides initial assignments, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous structural elucidation of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound, no direct through-bond coupling is expected between the two isolated aromatic protons (H3 and H6). Therefore, a COSY spectrum would primarily serve to confirm the absence of such couplings, reinforcing the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govcornell.edu The HSQC spectrum of this compound would show cross-peaks connecting the signal of H3 to the signal of C3, and the signal of H6 to the signal of C6. nih.govcornell.edu This provides a definitive assignment of the protonated carbons in the molecule. The carboxylic acid proton and the quaternary carbons (C2, C4, C5, and the carboxyl C=O) will not show correlations in an HSQC spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons. nih.gov For this compound, the HMBC spectrum would be instrumental in assigning the quaternary carbons. For instance, the proton at H3 would be expected to show correlations to the adjacent carbons C2, C4, and C5. Similarly, the proton at H6 would likely show correlations to C4 and C5. The carboxylic acid proton, if observable, might show a correlation to the carboxyl carbon (C=O) and C4. These long-range correlations provide the final pieces of the puzzle for a complete structural assignment. nih.gov

Solution-State Conformation Analysis via NMR

NMR spectroscopy can also offer insights into the preferred conformation of this compound in solution, particularly concerning the orientation of the carboxylic acid group relative to the pyridine ring. startbioinfo.org The presence of two bulky bromine atoms flanking the carboxylic acid group could lead to hindered rotation around the C4-COOH bond.

Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space proximities between atoms. For instance, an NOE experiment could potentially reveal spatial proximity between the carboxylic acid proton and the proton at H3 or H6, depending on the preferred rotational isomer. The observation of such an NOE would indicate a conformation where the carboxylic acid group is oriented towards that particular proton. The absence of such correlations might suggest rapid rotation or a conformation where the carboxylic acid group is oriented away from the ring protons. Computational modeling can be used in conjunction with experimental NMR data to provide a more detailed picture of the conformational landscape of the molecule in solution. startbioinfo.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands for the carboxylic acid and the substituted pyridine ring.

Carboxylic Acid Group: The most prominent feature in the IR spectrum would be the very broad O-H stretching vibration of the carboxylic acid dimer, typically appearing in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong band in the IR spectrum, likely around 1700-1730 cm⁻¹. The C-O stretching and O-H bending vibrations would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Pyridine Ring: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region. The positions of these bands can be sensitive to the substitution pattern on the ring.

Carbon-Bromine Bonds: The C-Br stretching vibrations typically occur in the lower frequency region of the spectrum, usually between 700 and 500 cm⁻¹. These bands can be useful for confirming the presence of the bromine substituents.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Carboxylic AcidO-H stretch (dimer)3300-2500Broad, StrongWeak
C=O stretch1730-1700StrongMedium
C-O stretch1320-1210StrongWeak
O-H bend1440-1395MediumWeak
Pyridine RingAromatic C-H stretch3100-3000MediumStrong
C=C, C=N stretch1600-1400Medium-StrongStrong
Carbon-HalogenC-Br stretch700-500StrongStrong

Conformational Insights from Vibrational Modes

Subtle shifts in the vibrational frequencies can provide insights into the solid-state conformation and intermolecular interactions of this compound. For instance, the position and shape of the O-H and C=O stretching bands are highly sensitive to the extent and nature of hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly broadens the O-H stretch and lowers the C=O stretching frequency compared to the monomeric form.

Raman spectroscopy can be particularly useful for studying the low-frequency vibrational modes, including the lattice vibrations and the C-Br stretching modes. Changes in these low-frequency modes upon changes in temperature or pressure can indicate phase transitions or alterations in the crystal packing and intermolecular interactions. By comparing the experimental IR and Raman spectra with theoretical calculations based on different possible conformers, it is possible to gain a deeper understanding of the preferred solid-state structure of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, provides deep insights into the electronic transitions and excited-state dynamics of a molecule.

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. For aromatic and heterocyclic compounds, these spectra are typically characterized by one or more absorption bands corresponding to π → π* and n → π* transitions.

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, the expected absorption characteristics can be inferred from related structures. Isonicotinic acid itself exhibits an absorption maximum around 210 nm. libretexts.org The introduction of two bromine atoms, which are auxochromes, onto the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the halogens. A study on pyridine-3,5-dicarboxylic acid also shows absorption in the UV region. researchgate.net Therefore, this compound is predicted to absorb in the UV range, likely at a wavelength longer than that of the parent isonicotinic acid. The precise absorption maxima and molar absorptivity coefficients would require experimental determination in various solvents to fully characterize its electronic absorption properties.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

PropertyPredicted ValueBasis of Prediction
Absorption Maximum (λmax)> 210 nmBathochromic shift due to bromine substitution on the isonicotinic acid core.
Type of Transitionπ → π* and n → π*Characteristic of aromatic heterocyclic compounds.

Note: This table is based on theoretical predictions and data from analogous compounds. Experimental verification is required.

Fluorescence and phosphorescence are forms of photoluminescence that occur when a molecule relaxes from an excited electronic state to the ground state by emitting a photon. These properties are highly sensitive to the molecular structure and its environment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). It also allows for the study of fragmentation patterns, which can provide valuable structural information.

While a detailed experimental fragmentation analysis of this compound is not published, theoretical fragmentation pathways can be proposed. In a study on the fragmentation of related prazoles, the pyridine ring often remained intact during ionization. mdpi.com It is plausible that the fragmentation of this compound under HRMS conditions would involve the loss of the carboxylic acid group (as CO2) and potentially one or both bromine atoms. The exact mass of the molecular ion and its fragments would provide definitive evidence for its elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts of the related 2,6-dibromoisonicotinic acid, which can be useful in advanced HRMS studies. nih.gov

Table 2: Predicted HRMS Data for this compound (C₆H₃Br₂NO₂)

IonCalculated Exact Mass (Da)Predicted Key Fragments
[M+H]⁺280.8688[M+H - CO₂]⁺, [M+H - Br]⁺, [M+H - HBr]⁺
[M-H]⁻278.8532[M-H - CO₂]⁻

Note: The fragmentation pathways are predictive and require experimental confirmation through techniques like tandem mass spectrometry (MS/MS).

Thermogravimetric Analysis (TGA) in Conjunction with Evolved Gas Analysis (EGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. When coupled with Evolved Gas Analysis (EGA), which identifies the gaseous products released during decomposition, a comprehensive understanding of the thermal degradation mechanism can be achieved.

There is no specific TGA data available for this compound in the reviewed literature. However, studies on the thermal decomposition of other carboxylic acids have shown that they can decompose to release carbon dioxide. rsc.orgrsc.org The thermal decomposition of pyridine derivatives can also lead to the formation of various gaseous products. chemtube3d.com The decarboxylation of nicotinic acid can be facilitated by catalysts like copper chromite. wikipedia.org It is expected that the thermal decomposition of this compound would proceed via decarboxylation, with the potential for subsequent fragmentation of the dibrominated pyridine ring at higher temperatures. The bromine substituents may also influence the decomposition pathway and the nature of the evolved gases. A TGA-EGA study would be essential to determine the precise decomposition temperatures and to identify the gaseous byproducts, thereby elucidating the thermal degradation mechanism of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and understanding its electronic landscape.

Energy Minimization and Conformational Preferences

The first step in a computational analysis is typically a geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For this compound, a key aspect to consider is the orientation of the carboxylic acid group relative to the pyridine ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound from DFT Calculations

This table illustrates the type of data obtained from a DFT geometry optimization. The values are placeholders as specific literature data for this compound is unavailable.

ParameterAtom ConnectionCalculated Value
Bond Lengths (Å)
C-Br (Position 2)Not Available in Literature
C-Br (Position 5)Not Available in Literature
C-N (Pyridine Ring)Not Available in Literature
C-C (Ring-Carboxyl)Not Available in Literature
C=O (Carboxyl)Not Available in Literature
C-O (Carboxyl)Not Available in Literature
O-H (Carboxyl)Not Available in Literature
**Bond Angles (°) **
Br-C-CNot Available in Literature
C-N-CNot Available in Literature
C-C-C=ONot Available in Literature
Dihedral Angles (°)
C-C-C-O (Carboxyl Plane)Not Available in Literature

Analysis of Frontier Molecular Orbitals (FMOs) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. epstem.net

For this compound, DFT calculations would map out the distribution and energies of these frontier orbitals. The presence of the electron-withdrawing bromine atoms and the carboxylic acid group, along with the electronegative nitrogen in the pyridine ring, would significantly influence the energies and localizations of the HOMO and LUMO. researchgate.netrsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity. epstem.net Analysis of the orbital surfaces would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For instance, the location of the LUMO would indicate the most likely site for a nucleophile to attack, while the HOMO's location would suggest the origin of electrons in a reaction with an electrophile.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

This table shows the kind of data generated from an FMO analysis. The values are placeholders.

PropertyValue
HOMO Energy (eV) Not Available in Literature
LUMO Energy (eV) Not Available in Literature
HOMO-LUMO Gap (eV) Not Available in Literature

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the behavior of electrons in the presence of time-varying electric fields, such as those from light. This makes it an excellent tool for predicting electronic absorption spectra (like UV-Vis) and investigating excited-state properties. nih.gov

Simulation of UV-Vis Spectra and Electronic Transitions

TD-DFT calculations can simulate the UV-Vis absorption spectrum of this compound by calculating the energies of vertical electronic transitions from the ground state to various excited states. The output provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO), one can characterize them as π → π* or n → π* transitions. This information is vital for understanding the photophysical behavior of the molecule. For this compound, transitions would likely involve the π-system of the pyridine ring and the non-bonding orbitals of the nitrogen and oxygen atoms. The results of such simulations are often compared with experimental spectra to validate the computational method.

Table 3: Illustrative Simulated UV-Vis Spectral Data for this compound

This table exemplifies the output of a TD-DFT calculation for UV-Vis spectra. The values are placeholders.

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
Not Available in LiteratureNot Available in LiteratureNot Available in LiteratureNot Available in Literature
Not Available in LiteratureNot Available in LiteratureNot Available in LiteratureNot Available in Literature

Calculation of Excited State Properties

Beyond absorption spectra, TD-DFT can be used to explore the properties of the molecule in its electronic excited states. nih.gov This includes optimizing the geometry of the first excited state to understand how the molecule's structure changes upon absorbing light. It can also be used to calculate properties like the excited-state dipole moment, which provides insight into how the charge distribution is altered following electronic excitation. This knowledge is crucial for applications in photochemistry and materials science.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT and TD-DFT provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules and their interactions with their environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. bioinformaticsreview.comresearchgate.net

For this compound, MD simulations would be particularly useful for understanding its behavior in a solution, such as water. nih.gov These simulations can reveal crucial information about solvation, including the structure of the hydration shell around the carboxylic acid and the halogen atoms. nih.gov By analyzing the trajectories, one can determine radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute. nih.gov Furthermore, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules, or potential halogen bonding involving the bromine atoms. Such simulations are essential for bridging the gap between the properties of a single molecule and its behavior in a bulk, condensed-phase system. researchgate.netrsc.org

Computational Chemistry and Quantum Mechanical Studies of 2,5 Dibromoisonicotinic Acid

Computational chemistry and quantum mechanical calculations serve as powerful tools for investigating the molecular properties of 2,5-Dibromoisonicotinic acid at the atomic level. These methods allow for the detailed exploration of its electronic structure, spectroscopic characteristics, and non-covalent interactions, providing insights that complement experimental data.

Crystallography and Supramolecular Chemistry of 2,5 Dibromoisonicotinic Acid

Single Crystal X-Ray Diffraction: Determination of Three-Dimensional Molecular Structure and Crystal Packing

A single-crystal X-ray diffraction (SCXRD) analysis would be the definitive method to determine the precise three-dimensional arrangement of atoms in 2,5-dibromoisonicotinic acid, its bond lengths, and bond angles. This technique provides the foundational data needed to understand the molecule's conformation and how it interacts with its neighbors in the crystalline state.

Analysis of Molecular Conformation in the Solid State

Without experimental data for this compound, we can hypothesize its conformation based on related structures. The molecule consists of a pyridine (B92270) ring substituted with two bromine atoms and a carboxylic acid group. The planarity of the pyridine ring is expected. A key conformational feature would be the torsion angle between the plane of the pyridine ring and the carboxylic acid group. This angle is influenced by steric hindrance from the adjacent bromine atom and the formation of intra- or intermolecular hydrogen bonds.

Detailed Characterization of Intermolecular Interactions (Hydrogen Bonds, Halogen Bonds, π-Stacking, C-H···π, lone pair···π)

The crystal packing of this compound would be governed by a variety of intermolecular interactions.

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the primary supramolecular synthon would be the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two molecules, a common feature in carboxylic acids. nih.gov Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming O-H···N or C-H···N interactions. nih.govnih.gov

Halogen Bonds: The two bromine atoms on the pyridine ring are potential halogen bond donors. They can form Br···O or Br···N interactions with the carboxylic acid group or the pyridine nitrogen of neighboring molecules, respectively. Br···Br interactions are also a possibility and have been observed in the crystal structure of 2,5-dibromopyridine (B19318). nih.govnih.gov

Elucidation of Supramolecular Assembly Motifs and Crystal Lattice Architecture

The interplay of the aforementioned intermolecular interactions would define the supramolecular assembly of this compound. It is likely that the molecules would self-assemble into higher-order structures such as chains, sheets, or a three-dimensional network. For instance, hydrogen-bonded dimers could be further linked by halogen bonds or π–π stacking interactions to form extended architectures. The specific motifs would depend on the relative strengths and directionality of the various interactions.

Polymorphism and Pseudopolymorphism in Halogenated Pyridine Carboxylic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in pyridine carboxylic acids. nih.gov Different polymorphs exhibit distinct physical properties, which are a consequence of the different arrangements and/or conformations of the molecules in the crystal lattice.

Identification and Characterization of Crystalline Forms

Different crystalline forms of a compound can be identified and characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph will have a unique PXRD pattern. While no specific polymorphs have been reported for this compound, studies on related compounds like 3-chloroisonicotinic acid have revealed the existence of multiple polymorphic forms. nih.gov

Studies of Solid-to-Solid Phase Transitions and Their Mechanisms

Solid-to-solid phase transitions between polymorphs can be induced by changes in temperature or pressure. These transitions can be studied using variable-temperature PXRD and thermal analysis techniques. The mechanisms of these transitions can be complex and may involve a complete reorganization of the crystal lattice. Understanding these transitions is crucial for controlling the solid-state form of a pharmaceutical or material.

Theoretical Predictions of Polymorphic Stability and Lattice Energy

The prediction of crystalline polymorphs—different crystal structures of the same chemical compound—is a critical aspect of solid-state chemistry, with significant implications for the physical and chemical properties of a material. For a molecule like this compound, computational crystal structure prediction (CSP) methods are employed to explore the landscape of possible crystal packings and to rank them by their thermodynamic stability. nih.govtaylorfrancis.comtandfonline.com

The process begins by generating a multitude of plausible crystal structures through sophisticated search algorithms that consider the molecule's conformational flexibility and possible packing arrangements within various common space groups. researchgate.net These computationally generated structures represent hypothetical polymorphs.

Following the generation of candidate structures, their relative stabilities are assessed by calculating their lattice energies. The lattice energy is the energy released when isolated molecules in the gas phase come together to form a crystal lattice. acs.orgmpg.de Modern computational chemistry leverages high-level quantum mechanical methods, such as periodic Density Functional Theory (DFT), often augmented with corrections for dispersion forces (e.g., DFT-D), to achieve high accuracy. researchgate.netacs.orgmpg.de These calculations produce a crystal energy landscape, which plots the generated structures according to their lattice energy and density or other geometric parameters. taylorfrancis.com

The structures with the lowest lattice energies are considered the most thermodynamically stable and are therefore the most likely to be observed experimentally. nih.gov The energy differences between predicted polymorphs can be very small, often just a few kilojoules per mole, making highly accurate calculations essential. arxiv.org While specific CSP studies on this compound are not widely published, the established methodologies provide a robust framework for such an investigation. A theoretical study would identify the most probable crystal structures, their space groups, and their relative energies, guiding experimental efforts to crystallize and characterize these forms. nih.govnih.gov

Table 1: Illustrative Example of Theoretical Polymorph Prediction Data for this compound

This table represents the type of data that would be generated from a Crystal Structure Prediction (CSP) study. The values are hypothetical and for illustrative purposes only.

Predicted FormSpace GroupCalculated Lattice Energy (kJ/mol)Relative Energy (kJ/mol)
IP2₁/c-115.20.0
IIP-1-113.8+1.4
IIIP2₁2₁2₁-112.5+2.7
IVC2/c-110.9+4.3

Powder X-Ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the solid-state characterization of crystalline materials like this compound. omicsonline.orgresearchgate.net It provides a unique "fingerprint" of a crystalline solid, which is essential for identification, purity assessment, and quality control throughout the development and manufacturing of chemical compounds. omicsonline.orgamericanpharmaceuticalreview.com

The technique works by directing a beam of X-rays onto a powdered or microcrystalline sample. The X-rays are diffracted by the regularly spaced atomic planes of the crystals, producing a pattern of constructive interference at specific angles, governed by Bragg's Law. nih.gov This diffraction pattern is recorded as a plot of diffracted intensity versus the diffraction angle (2θ).

For a pure, crystalline sample of this compound, the PXRD pattern would exhibit a series of sharp, well-defined peaks. americanpharmaceuticalreview.com The position of these peaks (in terms of 2θ angle) is determined by the dimensions of the unit cell, while the relative intensities of the peaks are related to the arrangement of atoms within that unit cell. nih.gov Therefore, each crystalline form (polymorph) of a compound will produce a distinct and unique PXRD pattern. thermofisher.com

Key applications of PXRD for the bulk characterization of this compound include:

Phase Identification: Comparing the experimental PXRD pattern to reference patterns from a database or a known standard confirms the identity of the bulk material. researchgate.net

Polymorph Screening: PXRD is the primary tool used to distinguish between different polymorphic forms of a substance. nih.govthermofisher.com

Purity Analysis: The technique can detect the presence of unwanted crystalline phases or impurities, with modern instruments capable of detecting trace levels, sometimes below 0.1%. news-medical.net

Stability Studies: By analyzing samples over time or under different temperature and humidity conditions, PXRD can monitor for any phase transformations, ensuring the solid form remains stable. news-medical.netnih.gov

Distinguishing Crystalline from Amorphous Material: While crystalline materials produce sharp peaks, amorphous solids, which lack long-range atomic order, produce a broad, diffuse halo in the PXRD pattern. omicsonline.orgacs.org

Table 2: Representative PXRD Peak Data for a Crystalline Solid

This table illustrates how PXRD data is typically presented. The peak positions and intensities are hypothetical for a crystalline form of this compound.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.86.91100
17.15.1880
21.54.1345
25.73.4695
28.93.0950

Co-crystallization and Salt Formation Strategies for Modifying Solid-State Properties

The solid-state properties of a compound, such as solubility, stability, and melting point, can be strategically modified through crystal engineering techniques like co-crystallization and salt formation. For this compound, these strategies are particularly relevant due to its molecular structure, which features both a carboxylic acid group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor).

Co-crystallization is the process of combining two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice. mdpi.com These components are held together by non-covalent interactions, primarily hydrogen bonds. The molecular structure of this compound makes it an excellent candidate for forming a robust and predictable supramolecular synthon known as the carboxylic acid-pyridine heterosynthon . rsc.orgrsc.orgacs.org This interaction involves a strong hydrogen bond between the acidic proton of the carboxylic acid and the basic nitrogen of a pyridine ring from a suitable co-former molecule. rsc.orgresearchgate.net Potential co-formers for this compound could include molecules with accessible pyridine or other basic nitrogen sites, such as isonicotinamide, 4,4'-bipyridine, or other N-heterocycles. researchgate.netresearchgate.net Common methods for preparing co-crystals include solution evaporation, reaction crystallization, and solid-state grinding. nih.govnih.gov

Salt formation is an alternative strategy that involves a proton transfer from an acidic functional group to a basic one, resulting in an ionic pair. The key distinction between a co-crystal and a salt lies in the extent of this proton transfer. acs.org A general guideline, known as the "ΔpKa rule," is often used to predict the outcome. rsc.orgrsc.org If the difference between the pKa of the protonated base (the co-former) and the pKa of the carboxylic acid is greater than approximately 3, a salt is likely to form. If the ΔpKa is less than 0, a co-crystal is expected. The intermediate range can result in either form. rsc.orgrsc.org

To form a salt with this compound, one would react it with a base that is significantly stronger than the acidity of the acid itself, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide) or a strong organic base. pw.livelibretexts.orglibretexts.org The resulting carboxylate salt would have distinctly different physical properties, often including significantly higher aqueous solubility compared to the neutral acid.

Both co-crystallization and salt formation represent powerful tools for tuning the material properties of this compound, enabling the development of new solid forms with optimized characteristics for various applications.

Applications in Specialized Chemical Synthesis and Design

Role in Medicinal Chemistry: Design and Synthesis of Bioactive Heterocycles

The pyridine (B92270) nucleus is a fundamental scaffold in drug discovery, present in numerous pharmaceutical agents. Pyridine-3-carboxylic acid (nicotinic acid) and its analogs, for instance, are known to exhibit a wide array of biological activities, including antiviral, antibacterial, and antifungal properties. nih.gov The structure of 2,5-dibromoisonicotinic acid, also known as 2,5-dibromopyridine-4-carboxylic acid, provides a robust platform for generating new bioactive heterocyclic compounds. nih.gov The bromine atoms can be readily substituted or used in cross-coupling reactions to introduce diverse molecular fragments, while the carboxylic acid can be converted into amides, esters, or other functional groups.

While specific research detailing the use of this compound as a direct precursor for commercial antibacterial or antiviral drugs is not extensively documented, its structural motifs are highly relevant. For example, the urea (B33335) functionality is a key element in many bioactive molecules, including enzyme inhibitors and anti-HIV agents. vt.edu The synthesis of novel heterocyclic ureas is an area of significant interest. chemimpex.com Generally, isocyanate intermediates react with amines to form urea derivatives, a process where a molecule like this compound could be derivatized to participate. vt.edu

Similarly, in the realm of antiviral research, various heterocyclic compounds are explored for their ability to inhibit viral replication. nih.gov The development of novel antiviral agents often involves the synthesis of libraries of compounds built around a core scaffold like pyridine. Although direct antiviral applications of this compound derivatives are not prominent in published literature, related structures such as 2,5-dihydroxybenzoic acid have been used to create conjugates with antiviral activity against alphaherpesviruses. youtube.com

The synthesis of substituted pyridines is a major focus in medicinal chemistry. nih.gov The functional groups on this compound allow it to serve as an intermediate in the production of more complex pyridine-based molecules for pharmaceutical applications. chemicalbook.com

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Pyridine carboxylic acids are known to be part of molecules that can act as highly selective inhibitors. For instance, 2,5-pyridinedicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase, a cytokine involved in various diseases. nih.gov This highlights the potential of the pyridine-dicarboxylic acid scaffold in inhibitor design.

Derivatives of this compound could theoretically be explored as inhibitors for various enzymes. For example, substituted pyridine-3-carboxylic acid amides have been investigated as agents against bacterial wilt. nih.gov Furthermore, the synthesis of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives has been undertaken to develop inhibitors for inflammatory kinases, where bromo-precursors were used to introduce further substitutions via palladium-catalyzed cross-coupling reactions. nih.gov This demonstrates a potential synthetic route where the bromine atoms on this compound could be functionalized to generate a library of compounds for screening as enzyme inhibitors or receptor ligands.

Utilization in Agrochemical Research: Synthesis of Herbicidal Leads

Pyridine carboxylic acids are a well-established class of herbicides that function as synthetic auxins, causing uncontrolled growth and ultimately death in broadleaf weeds. vt.eduvt.edu Prominent examples include picloram (B1677784) (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) and clopyralid (B1669233) (3,6-dichloropicolinic acid). vt.edu These herbicides are known for their persistence and effectiveness. vt.edu

Given that this compound belongs to this chemical family, it represents a potential, though not widely reported, starting point for the synthesis of new herbicidal leads. Substituted pyridinecarboxylic acids are considered important raw materials for the synthesis of herbicides. google.com Synergistic herbicidal compositions have been developed that combine pyridine carboxylic acids with other herbicides like 2,4-D to enhance their efficacy. google.com

The molecular mechanism for pyridine carboxylic acid herbicides involves mimicking the natural plant hormone auxin. vt.edu They bind to auxin receptors, leading to a cascade of events that disrupts normal plant growth processes. This results in characteristic symptoms like twisted growth, cupped leaves, and eventual plant death. vt.edu Any new herbicidal lead derived from this compound would be expected to function through a similar synthetic auxin mechanism. The environmental fate of this class of herbicides is a key area of study, as their persistence can lead to issues such as contamination of compost. vt.eduvt.edu

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of herbicides. For pyridine-based herbicides, the specific substitution pattern on the pyridine ring is critical for activity. Research has focused on various substituted pyridine and pyrimidine (B1678525) carboxylic acids to develop compounds with improved herbicidal profiles. google.com While a detailed SAR for derivatives of this compound is not available in the literature, the principles would involve synthesizing a series of analogs by modifying the substituents at the bromine positions and altering the carboxylic acid group to an ester or amide, followed by biological testing to determine the effect of these changes on herbicidal efficacy.

Building Blocks for Functional Materials and Coordination Polymers

Pyridine carboxylic acids are versatile ligands in coordination chemistry and materials science for the construction of metal-organic frameworks (MOFs) and coordination polymers. ossila.com These materials have applications in gas storage, separation, and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming extended network structures. wikipedia.org

While there are no specific reports found on the use of this compound in coordination polymers, its close analog, 2,5-pyridinedicarboxylic acid, is used to prepare three-dimensional coordination polymers. nih.gov Similarly, other bipyridine dicarboxylic acids are frequently used as building blocks for MOFs. ossila.com The presence of a single carboxylic acid group and a coordinating nitrogen atom in this compound makes it a suitable candidate for forming such polymeric structures. The bromine atoms could also serve as sites for post-synthetic modification, allowing for the tuning of the properties of the resulting material.

Ligand Design for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This compound is a promising candidate for the design of ligands for both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The carboxylate group can coordinate with metal ions or clusters to form the nodes of MOFs, while the pyridine nitrogen offers an additional coordination site. The bromine substituents can be utilized for post-synthetic modification or to influence the electronic properties and porosity of the resulting framework.

While direct synthesis of MOFs using this compound is not extensively documented in publicly available literature, the use of structurally similar ligands is well-established. For instance, 5-bromonicotinic acid has been successfully employed in the synthesis of novel MOFs. researchgate.netnih.govnih.gov These frameworks have demonstrated interesting properties, including photoluminescence and gas purification capabilities. researchgate.netnih.govnih.gov Similarly, 2,5-pyridinedicarboxylate ligands have been used to construct heteroaromatic framework structures with Zn²⁺ ions. scispace.com The principles guiding the assembly of these related structures are directly applicable to the potential use of this compound. The synthetic strategies typically involve solvothermal or hydrothermal methods where the ligand and a metal salt are reacted in a suitable solvent. nih.gov The resulting frameworks can exhibit a range of dimensionalities, from one-dimensional chains to three-dimensional networks with tunable pore sizes. mdpi.com

In the realm of COFs, which are constructed from organic building blocks linked by strong covalent bonds, this compound could serve as a multitopic linker. nih.gov The carboxylic acid and bromine functionalities could potentially be used in various condensation reactions to form the extended, porous networks characteristic of COFs.

Table 1: Examples of Structurally Similar Ligands Used in MOF Synthesis

LigandMetal Ion(s)Resulting Framework Properties
5-Bromonicotinic acidCd(II), Co(II)Photoluminescence, Antiferromagnetic interactions, H₂ purification capabilities researchgate.netnih.govnih.gov
2,5-Pyridinedicarboxylic acidZn(II)Heteroaromatic framework structures scispace.com
2,2′-Bipyridyl DerivativesMn(II)Adsorption and magnetic properties mdpi.com
Quinoline-2,4-dicarboxylateLanthanide(III)Luminescence, Structural diversity based on temperature nih.gov

Contribution to Charge Transfer and Electronic Properties in Advanced Materials

The electronic nature of this compound, characterized by the electron-withdrawing bromine atoms and the π-system of the pyridine ring, suggests its potential to contribute significantly to the charge transfer and electronic properties of advanced materials. When incorporated into coordination polymers or other molecular assemblies, this ligand can influence the electronic communication between metal centers or other organic components.

In the context of coordination polymers, the electronic properties are highly dependent on the nature of both the metal ions and the organic linkers. unimelb.edu.au The presence of halogen atoms in the ligand can modulate the HOMO-LUMO gap of the resulting material, thereby influencing its conductivity and photophysical properties. The investigation of mixed-valence coordination polymers, where metal ions or ligands exist in different oxidation states, is an active area of research for developing materials with interesting electronic behaviors. unimelb.edu.au

Self-Assembly Processes Towards Nanostructured Materials

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructured materials. mit.edumdpi.comrsc.org The ability of molecules to spontaneously organize into ordered architectures through non-covalent interactions is at the heart of this process. This compound possesses several features that make it an excellent candidate for directing self-assembly processes.

The carboxylic acid group can form strong and directional hydrogen bonds, leading to the formation of dimers or extended chains. The pyridine nitrogen can also act as a hydrogen bond acceptor. Furthermore, the bromine atoms can participate in halogen bonding, another important non-covalent interaction for crystal engineering. The interplay of these interactions can lead to the formation of diverse supramolecular architectures.

Studies on the self-assembly of other aromatic carboxylic acids and pyridine derivatives have demonstrated the formation of a variety of nanostructures, including linear tapes, grids, and more complex three-dimensional networks. nih.govnih.gov For instance, the co-assembly of pyridine derivatives with aromatic carboxylic acids can lead to a diversity of two-dimensional nanostructures controlled by the symmetry of the interacting molecules. nih.gov The principles of supramolecular synthons, which are robust and predictable non-covalent interactions, can be applied to predict the self-assembly behavior of this compound.

Catalyst Development: Integration into Homogeneous and Heterogeneous Catalytic Systems

The structural motifs present in this compound make it a valuable precursor for the synthesis of ligands for both homogeneous and heterogeneous catalysis. The pyridine nitrogen and the potential for further functionalization of the bromine and carboxylic acid groups allow for the creation of tailored catalytic environments.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. scripps.eduyoutube.comrsc.orgyoutube.comrsc.org While there are no direct reports of synthesizing NHC ligands from this compound, the general synthetic routes to NHCs suggest its potential as a precursor.

The synthesis of NHC precursors, typically imidazolium (B1220033) or related azolium salts, often involves the condensation of a diamine with a suitable carbon source. The pyridine ring of this compound could potentially be modified to incorporate the necessary functionalities for NHC precursor synthesis. For example, the bromine atoms could be substituted with amine groups, which could then be used to build the heterocyclic ring of the NHC. The carboxylic acid group could also be transformed into other functional groups to influence the steric and electronic properties of the resulting NHC ligand. The development of chiral NHCs is of particular interest for asymmetric catalysis. youtube.com

Application in Organic Transformation Catalysis

Transition metal complexes bearing ligands derived from this compound have the potential to act as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to optimize the activity and selectivity of the catalyst.

A relevant example is the regiospecific carboalkoxylation of 2,5-dibromopyridine (B19318), a closely related compound. lookchem.com This reaction, catalyzed by a palladium complex with 1,1'-bis(diphenylphosphino)ferrocene (dppf), demonstrates that the bromine at the 2-position of the pyridine ring can be selectively replaced with a carboalkoxy group. lookchem.com This suggests that metal complexes of this compound or its derivatives could be active in similar cross-coupling reactions.

Furthermore, coordination polymers and MOFs can serve as heterogeneous catalysts. researchgate.net The incorporation of this compound as a ligand into such frameworks could lead to materials with accessible catalytic sites. For example, coordination polymers of copper(II) with picolinic acid have shown catalytic activity in click reactions to form 1,4-disubstituted triazoles. The catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid to either pyridine-4-carboxylic acid or piperidine-4-carboxylic acid, depending on the catalyst and reaction conditions, highlights the potential for catalytic transformations of halogenated pyridine carboxylic acids. researchgate.net These examples underscore the potential for developing catalytic systems based on this compound for a range of organic reactions. nih.govresearchgate.netrsc.orgrsc.org

Structure Activity and Structure Property Relationship Studies of 2,5 Dibromoisonicotinic Acid Derivatives

Impact of Bromine Substitution Patterns on Molecular Properties and Biological Efficacy

The substitution pattern of bromine atoms on the isonicotinic acid framework significantly influences its physicochemical properties, such as acidity (pKa), and by extension, its potential biological activity. The electron-withdrawing nature of bromine atoms generally increases the acidity of the carboxylic acid group through a negative inductive effect (-I), which stabilizes the resulting carboxylate anion. youtube.comyoutube.com

The position of the bromine atom relative to the carboxylic acid and the ring nitrogen determines the magnitude of this effect. For instance, a bromine atom at the C2 position exerts a strong inductive effect due to its proximity to the carboxylic acid at C4. In 2,5-dibromoisonicotinic acid, the presence of two such electron-withdrawing groups is expected to make it a relatively strong acid among pyridine (B92270) carboxylic acids.

The biological efficacy of derivatives is also critically dependent on the substitution pattern. The bromine atoms serve as important handles for further functionalization, for example, through cross-coupling reactions, but their position also defines the shape and electronic surface of the molecule. This can affect how a derivative binds to a biological target, such as an enzyme active site or a receptor. For example, in a series of podophyllotoxin (B1678966) derivatives, bromo-substitution on an aromatic ring was found to be a key factor in their potent cytotoxicity against several cancer cell lines. nih.gov Similarly, for certain benzoxazole (B165842) derivatives, specific substitutions were crucial for their antimicrobial activity. beilstein-journals.org The precise arrangement of the bromine atoms in this compound derivatives would therefore be a critical determinant in its interaction with biological macromolecules.

Comparative Analysis with Other Halogenated Pyridine Carboxylic Acid Isomers

The properties and reactivity of this compound are best understood when compared with its isomers. The specific placement of the nitrogen atom and the bromine substituents leads to distinct differences in electronic distribution, steric hindrance, and potential for intermolecular interactions.

PropertyThis compound2,5-Dibromonicotinic Acid2,6-Dibromoisonicotinic Acid3,5-Dibromoisonicotinic Acid
Structure this compound structure2,5-Dibromonicotinic acid structure2,6-Dibromoisonicotinic acid structure3,5-Dibromoisonicotinic acid structure
IUPAC Name 2,5-dibromopyridine-4-carboxylic acid2,5-dibromopyridine-3-carboxylic acid2,6-dibromopyridine-4-carboxylic acid3,5-dibromopyridine-4-carboxylic acid youtube.com
Key Structural Difference Nitrogen at C1; Bromines at C2, C5Nitrogen at C3; Bromines at C2, C5Nitrogen at C1; Bromines at C2, C6Nitrogen at C1; Bromines at C3, C5
Predicted Acidity HighHigh (Carboxyl adjacent to one Br)Very High (Symmetrical electron withdrawal flanking the carboxyl group)Moderate (Bromines are meta to the carboxyl group)
Steric Hindrance Moderate at C2/C3 and C6 positions.High at C2 position, adjacent to both N and COOH.High at C2 and C6 positions, flanking the nitrogen.Low around the nitrogen; moderate at C4 position.
Reactivity Profile Differential reactivity at C2 and C5 bromines.C2-Br is highly activated by adjacent N and COOH.Symmetrical structure; both bromines are highly activated. Steric hindrance at C2/C6 is a major factor.Bromines are less activated for nucleophilic substitution compared to ortho/para positions.

Analysis of Isomeric Differences:

2,5-Dibromonicotinic Acid: The nitrogen atom is at the 3-position. Here, the carboxylic acid is adjacent to the C2-bromine, and the electronic pull of the ring nitrogen is different. This alters the reactivity of both the ring and the substituents compared to the isonicotinic (4-carboxy) isomers.

2,6-Dibromoisonicotinic Acid: This isomer is symmetrical. The two bromine atoms are ortho to the nitrogen and meta to the carboxylic acid. This symmetry and the significant steric hindrance around the nitrogen atom from the two flanking bromines make its reactivity profile distinct. It is expected to be a stronger acid than the 2,5-isomer due to the additive inductive effects of the two bromines positioned symmetrically relative to the carboxyl group.

3,5-Dibromoisonicotinic Acid: In this isomer, the bromine atoms are at the positions meta to the nitrogen. This lack of an ortho-bromine significantly changes its reactivity in reactions like directed ortho-metalation. The steric environment around the nitrogen is much less crowded.

This comparative analysis highlights how isomerism is a powerful tool for fine-tuning the properties of halogenated pyridine carboxylic acids, making each isomer a unique building block for targeted applications.

Influence of Stereochemistry and Conformational Flexibility on Activity

While this compound itself is an achiral and relatively rigid molecule, its derivatives, particularly amides and esters formed with chiral molecules, introduce stereochemistry that can profoundly influence biological activity. The fixed geometry of the dibrominated pyridine ring acts as a rigid scaffold, projecting the attached substituents into specific regions of three-dimensional space.

Stereoselectivity in Derivatives: When this compound is reacted with a chiral amine or alcohol, a pair of diastereomers can be formed. These diastereomers, having different spatial arrangements of atoms, can exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are chiral, and they often show a high degree of stereoselectivity, binding one stereoisomer much more strongly than the other. For example, a study on nature-inspired 3-Br-acivicin isomers demonstrated that only isomers with a specific (5S, αS) stereoconfiguration displayed significant antiplasmodial activity, suggesting that a stereoselective uptake or target binding mechanism was at play.

Conformational Flexibility: The formation of an amide bond between this compound and a primary or secondary amine introduces a new element of conformational flexibility: rotation around the C(carbonyl)-N(amide) bond. This can lead to the existence of cis and trans rotamers (or conformers). The preferred conformation is influenced by steric and electronic interactions between the substituents on the amide nitrogen and the pyridine ring.

Table of Potential Diastereomeric Amide Derivatives

Chiral Amine Resulting 2,5-Dibromoisonicotinamide Derivative Potential for Differential Activity
(R)-1-Phenylethylamine (R)-N-(1-Phenylethyl)-2,5-dibromoisonicotinamide The (R) and (S) diastereomers would present the phenyl group and the pyridine ring in different spatial orientations, likely leading to different binding affinities with a chiral receptor.
(S)-1-Phenylethylamine (S)-N-(1-Phenylethyl)-2,5-dibromoisonicotinamide
(R)-Alanine methyl ester Methyl (R)-2-(2,5-dibromoisonicotinamido)propanoate The stereocenter adjacent to the amide bond would dictate the orientation of the methyl and ester groups, potentially impacting interactions with target enzymes or transport proteins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.